molecular formula C8H11N5O2 B14607628 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester CAS No. 59772-83-7

1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester

Cat. No.: B14607628
CAS No.: 59772-83-7
M. Wt: 209.21 g/mol
InChI Key: KDZLRPHNADHVJF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, nitriles can be treated with sodium azide and triethylammonium chloride in nitrobenzene using a microwave reactor . This method is advantageous due to its efficiency and ability to produce high yields even with sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Mechanism of Action

The mechanism by which 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester exerts its effects involves its ability to mimic carboxylic acids. The tetrazole ring can act as a bioisostere, replacing carboxylic acid groups in biological systems. This substitution can enhance the compound’s stability and resistance to metabolic degradation . The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is unique due to its fused ring structure, which combines the properties of both pyrazole and tetrazole rings. This dual functionality allows for a broader range of applications and enhances its stability and reactivity compared to simpler tetrazole derivatives.

Properties

CAS No.

59772-83-7

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

ethyl 1,6-dimethylpyrazolo[5,1-e]tetrazole-7-carboxylate

InChI

InChI=1S/C8H11N5O2/c1-4-15-8(14)6-5(2)9-13-7(6)12(3)10-11-13/h4H2,1-3H3

InChI Key

KDZLRPHNADHVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(N=NN2N=C1C)C

Origin of Product

United States

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